molecular formula C16H32O4 B2543557 1,6,11,16-Tetraoxacycloeicosane CAS No. 17043-02-6

1,6,11,16-Tetraoxacycloeicosane

Cat. No.: B2543557
CAS No.: 17043-02-6
M. Wt: 288.428
InChI Key: ZPKMVSVNAQWQJH-UHFFFAOYSA-N
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Description

1,6,11,16-Tetraoxacycloeicosane: is a chemical compound with the molecular formula C16H32O4 . It is a member of the crown ether family, characterized by its unique ring structure containing oxygen atoms. This compound is known for its ability to form stable complexes with various cations, making it useful in a variety of chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6,11,16-Tetraoxacycloeicosane can be synthesized through the cyclization of diethylene glycol derivatives under specific conditions. The reaction typically involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the cyclic ether structure .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1,6,11,16-Tetraoxacycloeicosane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,6,11,16-Tetraoxacycloeicosane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6,11,16-Tetraoxacycloeicosane primarily involves its ability to form stable complexes with cations. The oxygen atoms in the ring structure coordinate with the cations, creating a stable complex. This complexation can influence various chemical and biological processes, such as ion transport and catalysis. The molecular targets include metal cations like sodium, potassium, and calcium, which are essential for numerous physiological and chemical reactions .

Comparison with Similar Compounds

Uniqueness: 1,6,11,16-Tetraoxacycloeicosane is unique due to its larger ring size, which allows it to complex with larger cations more effectively. Its specific ring structure and oxygen atom arrangement provide distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

1,6,11,16-tetraoxacycloicosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O4/c1-2-10-18-12-5-6-14-20-16-8-7-15-19-13-4-3-11-17-9-1/h1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKMVSVNAQWQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOCCCCOCCCCOCCCCOC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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